Mesulfen

概要

説明

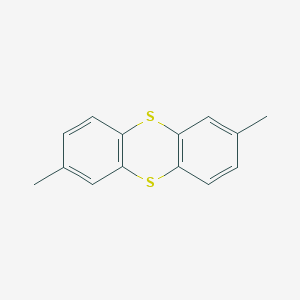

Mesulfen, also known as 2,7-dimethylthianthrene, is a synthetic organic compound derived from thianthrene, a heterocyclic aromatic hydrocarbon. It has been historically used as an anti-acne preparation and a scabicide. The compound is characterized by its unique structure, which includes a central six-membered ring with two sulfur atoms substituted with methyl groups at the 2 and 7 positions .

準備方法

Synthetic Routes and Reaction Conditions: Mesulfen can be synthesized through the methylation of thianthrene. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar methylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

化学反応の分析

Types of Reactions: Mesulfen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thianthrene derivatives with reduced sulfur functionalities. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like acetic acid.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); reactions are conducted under controlled temperature conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thianthrene derivatives.

Substitution: Halogenated or nitrated this compound derivatives.

科学的研究の応用

Scientific Research Applications

Mesulfen has been investigated for several applications across different scientific domains:

Dermatology

- Anti-Acne Treatment : Historically, this compound has been utilized as an anti-acne agent due to its potential to reduce inflammation and bacterial growth on the skin. Its effectiveness against acne vulgaris has been documented, although newer treatments have largely supplanted its use.

- Scabicide : The compound has demonstrated efficacy against scabies mites, particularly Sarcoptes scabiei var. hominis. Studies from the 1960s and 1970s highlighted its scabicidal properties, although modern alternatives are preferred due to safety concerns.

Antimicrobial Activity

- Research has explored this compound's antimicrobial properties against various bacteria and fungi. It has shown some effectiveness against strains such as Staphylococcus aureus and Escherichia coli, though results have not been conclusive enough to establish it as a standard antimicrobial agent.

Organic Synthesis

- This compound serves as a model compound in organic chemistry for studying the reactivity of thianthrene derivatives. Its unique structure allows chemists to explore substitution reactions and the synthesis of other sulfur-containing compounds.

Case Study 1: Efficacy in Acne Treatment

A study conducted in the late 1970s evaluated the effectiveness of this compound in treating acne vulgaris. The results indicated a reduction in lesion count and inflammation among participants. However, due to the emergence of more effective treatments like retinoids, further research into this application has diminished.

Case Study 2: Scabicidal Properties

Research published in the Journal of Dermatological Science examined this compound's action against scabies mites. The study found that it effectively killed mites at specific concentrations but noted that side effects limited its clinical application. Consequently, this led to a decline in its use as a primary treatment option.

作用機序

The exact mechanism of action of mesulfen is not fully understood. it is believed to exert its effects by disrupting the lipid membranes of target organisms. This disruption is likely due to its lipophilic nature, which allows it to interact with and destabilize the lipid bilayers. The molecular targets and pathways involved in its antimicrobial and scabicidal activities remain subjects of ongoing research .

類似化合物との比較

Thianthrene: The parent compound of mesulfen, characterized by a similar tricyclic ring system with sulfur atoms.

Sulfur-containing compounds: Other compounds with sulfur functionalities, such as sulfoxides and sulfones.

Uniqueness of this compound: this compound’s uniqueness lies in its specific substitution pattern, with methyl groups at the 2 and 7 positions of the thianthrene ring. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity, which may contribute to its biological activities .

生物活性

Mesulfen, chemically known as 2,7-dimethylthianthrene, is a synthetic organic compound derived from thianthrene. Historically utilized as an anti-acne treatment and scabicide, it exhibits distinct biological activities due to its unique structural properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound's structure features a central six-membered ring with two sulfur atoms substituted by methyl groups at the 2 and 7 positions. This configuration enhances its lipophilicity, which is crucial for its biological interactions.

This compound primarily acts as a parasiticide and antipruritic , targeting skin disorders such as acne and scabies. Its mechanisms involve:

- Inhibition of Pathogen Growth : this compound disrupts cellular processes in bacteria and fungi, leading to cell death.

- Anti-inflammatory Effects : It reduces inflammation associated with skin conditions, alleviating symptoms like itching and redness.

Biochemical Pathways

Research indicates that this compound interacts with various biochemical pathways:

- Oxidative Stress Response : It can be oxidized to form sulfoxides and sulfones, which may enhance its antimicrobial efficacy.

- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions that modify its biological activity.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

-

Antimicrobial Activity :

- A study evaluated this compound's effectiveness against common skin pathogens. Results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Propionibacterium acnes .

-

Allergic Reactions :

- Research highlighted cases of allergic contact dermatitis linked to this compound use. In a cohort study involving 73 patients treated for scabies, patch testing confirmed this compound allergy in 4 patients .

-

Comparative Efficacy :

- A comparative study assessed this compound against newer treatments for acne. While it demonstrated efficacy, newer agents showed superior results in terms of safety and tolerability .

Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, P. acnes | |

| Antipruritic | Reduces itching and inflammation in skin disorders | |

| Allergic Reactions | Associated with allergic contact dermatitis | |

| Comparative Efficacy | Less effective than newer treatments for acne |

特性

IUPAC Name |

2,7-dimethylthianthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S2/c1-9-3-5-11-13(7-9)15-12-6-4-10(2)8-14(12)16-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXDSVSZEZHDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057962 | |

| Record name | Mesulfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-58-0 | |

| Record name | Mesulfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesulfen [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mesulfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesulfen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESULFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG6V6W7WDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Mesulfen (2,7-Dimethylthianthrene) primarily known for?

A1: this compound (2,7-Dimethylthianthrene) is a chemical compound primarily recognized for its historical use as a topical scabicide and antimycotic agent. [, ] It was a common ingredient in over-the-counter treatments for scabies and fungal infections.

Q2: Are there any known cases of allergic reactions to this compound?

A2: Yes, there have been reported cases of allergic contact dermatitis associated with the use of this compound. [] A study documented 73 patients with widespread eczematous dermatitis following scabies treatment, with the majority having used this compound-containing products. Patch testing confirmed this compound allergy in 4 of these patients.

Q3: What is the chemical structure of this compound?

A3: this compound, also known as 2,7-Dimethylthianthrene, is an organic sulfur compound. While the provided abstracts don't explicitly detail its spectroscopic data, they do mention its empirical formula as C14H12S2. [] Further research in chemical databases would be needed to obtain comprehensive spectroscopic information.

Q4: Has the crystal structure of this compound been determined?

A4: While one of the provided papers mentions the "crystal structure of 2,7-dimethylthianthrene" in its title [], the abstract lacks details. To access the full crystallographic data, one would need to consult the complete publication.

Q5: Are there any known safety concerns regarding the use of this compound?

A6: Besides its potential for allergic reactions, this compound has also been identified as a skin irritant. [] It is essential to use this compound-containing products with caution and consult a healthcare professional if irritation or other adverse effects occur.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。